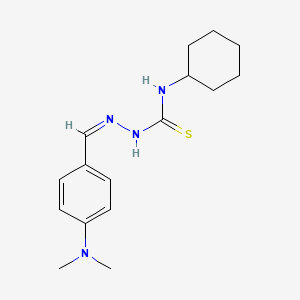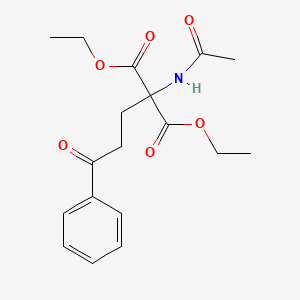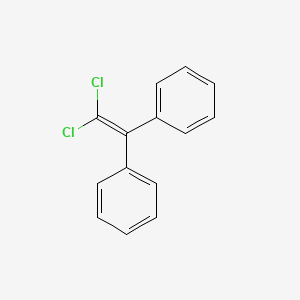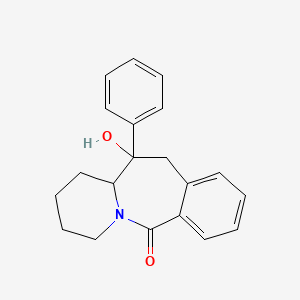
4-(Piperonylideneamino)antipyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperonylideneamino)antipyrine is a chemical compound with the molecular formula C19H17N3O3. It is known for its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and material science. The compound is characterized by its unique structure, which includes a piperonylidene group attached to an antipyrine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperonylideneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and piperonal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylidene group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the piperonylidene group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a corrosion inhibitor for mild steel in acidic environments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Piperonylideneamino)antipyrine can be compared with other similar compounds, such as:
- 4-(2,4-Dichlorobenzylideneamino)antipyrine
- 4-(3,4-Dimethoxybenzylideneamino)antipyrine
- 4-(4-Chlorobenzylideneamino)antipyrine
These compounds share a similar antipyrine core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its corrosion inhibition efficiency and potential biological activities, make it distinct from its analogs .
Eigenschaften
CAS-Nummer |
94332-50-0 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
DHYACILHZHDUBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


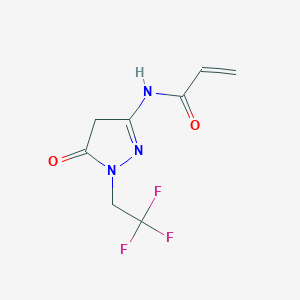
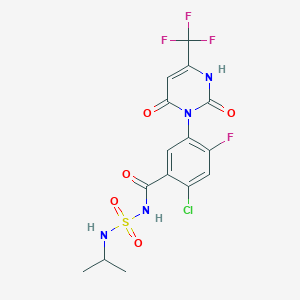

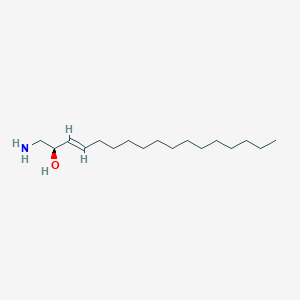
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)


